8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Overview
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities .
Mode of Action
The exact mode of action of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by 8-Azaspiro[bicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to cause various cellular effects .
Biochemical Analysis
Biochemical Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular changes that persist even after the compound is removed.
Dosage Effects in Animal Models
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including organ damage and altered metabolic functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes . These interactions are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride typically involves the construction of the spirocyclic core through a series of organic reactions. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods would include steps such as purification through crystallization or chromatography and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine] hydrochloride: This compound has a similar spirocyclic structure but with a diazirine ring instead of an oxazolidinone.
8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride: This compound features an imidazolidine ring and is used in similar research applications.
Uniqueness
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYZLKFWIMKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)O3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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